molecular formula C17H10F6N2O2 B2687393 5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 860784-35-6

5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2687393
CAS No.: 860784-35-6
M. Wt: 388.269
InChI Key: VIHUNERVBXIZNA-UHFFFAOYSA-N
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Description

5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 860784-35-6) is a high-value 1,2,4-oxadiazole derivative designed for advanced medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical development, renowned for its metabolic stability and ability to act as a bioisostere for esters and carboxamides, which can profoundly improve the pharmacokinetic properties of drug candidates . The specific incorporation of two trifluoromethyl (CF3) groups in this compound is a strategic structural feature. The CF3 group is a cornerstone of modern medicinal chemistry due to its high electronegativity, lipophilicity, and metabolic resistance, features that are known to enhance a compound's ability to cross cell membranes, improve binding affinity to target proteins, and increase overall metabolic stability . Compounds featuring the 1,2,4-oxadiazole core have demonstrated a broad and promising spectrum of biological activities in scientific literature, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects . Furthermore, recent studies highlight that 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) derivatives can serve as highly effective zinc-binding groups in inhibitors for enzymes like histone deacetylases (HDACs), showing potent and selective anticancer activity in combination therapies . Beyond pharmaceuticals, structurally similar 1,2,4-oxadiazole derivatives have also shown significant efficacy as fungicidal agents in agricultural chemistry, indicating the versatility of this chemical scaffold . This compound is provided as a solid research-grade material to support your investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of novel therapeutic or agrochemical agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[[3-(trifluoromethyl)phenoxy]methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N2O2/c18-16(19,20)11-4-1-3-10(7-11)15-24-14(27-25-15)9-26-13-6-2-5-12(8-13)17(21,22)23/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHUNERVBXIZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure

The compound belongs to the oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated the antiproliferative activity of oxadiazole derivatives against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The most potent derivatives showed IC50 values ranging from 0.12 to 2.78 µM, indicating a higher efficacy than doxorubicin in some cases .
CompoundCell LineIC50 (µM)
5aMCF-70.12
5bMEL-80.75
DoxorubicinMCF-710.38

Antimicrobial Activity

This compound has been compared with other oxadiazole derivatives for antimicrobial efficacy.

  • Findings : In vitro studies have shown that certain oxadiazole derivatives possess antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Compounds exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL .
CompoundTarget BacteriaMIC (µg/mL)
Oxadiazole Derivative AMRSA4
Oxadiazole Derivative BE. coli16

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole compounds has also been explored. Some derivatives have shown promising results in reducing inflammation markers in vitro.

  • Research Insight : A study demonstrated that specific oxadiazole derivatives could inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a mechanism for their anti-inflammatory effects .

The biological activities of this compound may be attributed to several mechanisms:

  • Induction of Apoptosis : Studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.
  • Inhibition of Enzymatic Activity : Some compounds may inhibit key enzymes involved in cancer progression and inflammation.
  • Interaction with Cellular Receptors : Molecular docking studies suggest strong interactions between oxadiazole compounds and various cellular receptors, enhancing their therapeutic potential .

Scientific Research Applications

  • Antimicrobial Properties :
    • Oxadiazole derivatives have been shown to exhibit significant antifungal and antibacterial activities. For instance, compounds with trifluoromethyl groups often enhance bioactivity due to their electron-withdrawing nature, which can improve interactions with biological targets .
    • A study highlighted that 1,2,4-oxadiazole derivatives demonstrated potent antifungal activity against various strains of Candida and Aspergillus species, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
  • Anticancer Potential :
    • The oxadiazole scaffold has been investigated for its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Specific derivatives have shown IC50 values in the low nanomolar range against HDAC-1, suggesting promising anticancer properties .
    • In vitro studies demonstrated that certain oxadiazole compounds could selectively inhibit cancer cell lines while sparing non-cancerous cells, indicating a potential for targeted cancer therapies .
  • Enzyme Inhibition :
    • Research has indicated that oxadiazoles can act as inhibitors of carbonic anhydrases (CAs), which are important for various physiological processes and are targets for drug development in conditions such as glaucoma and cancer .
    • Compounds derived from the oxadiazole structure have shown selective inhibition of specific CA isoforms at nanomolar concentrations, highlighting their potential as therapeutic agents .

Synthesis Methodologies

The synthesis of 5-{[3-(trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves several steps:

  • Trifluoromethylation : The introduction of trifluoromethyl groups is often achieved through electrophilic or nucleophilic trifluoromethylation reactions. These methods enhance the compound's biological activity and stability .
  • Oxadiazole Formation : The formation of the oxadiazole ring can be accomplished via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. This step is crucial for establishing the core structure that contributes to the compound's pharmacological properties .

Case Studies

  • Antifungal Activity : A series of novel 1,2,4-oxadiazole derivatives were synthesized and tested against clinical isolates of Candida albicans. The study found that compounds with specific substitutions exhibited MIC values lower than standard antifungal agents, indicating their potential as new therapeutic options .
  • Cancer Research : In a recent investigation into HDAC inhibitors, several oxadiazole derivatives were evaluated for their ability to induce apoptosis in cancer cell lines. Compounds with trifluoromethyl substitutions showed enhanced potency compared to non-fluorinated analogs, suggesting that fluorination significantly impacts biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole with structurally or functionally related 1,2,4-oxadiazole derivatives, highlighting key differences in structure, activity, and applications.

Compound Name Structure Biological Activity Key Findings References
This compound Central 1,2,4-oxadiazole ring with [3-(trifluoromethyl)phenoxy]methyl and [3-(trifluoromethyl)phenyl] substituents. Hypothesized immunomodulatory/antiviral Structural analogs (e.g., SEW2871) suggest potential S1P1 receptor agonism; trifluoromethyl groups enhance metabolic stability.
SEW2871
(5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole)
1,2,4-Oxadiazole with thiophene and trifluoromethylphenyl groups. S1P1 receptor agonist Induces lymphocyte sequestration via S1P1 activation; EC₅₀ = 0.6–1.2 µM in GTPγS binding assays.
Pleconaril
(3-[3,5-dimethyl-4-(3-(3-methylisoxazol-5-yl)propoxy)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole)
1,2,4-Oxadiazole with isoxazole and trifluoromethyl substituents. Antiviral (picornavirus) Inhibits viral uncoating by binding to capsid proteins; IC₅₀ = 0.03–0.08 µM against enteroviruses.
Compound 1d
(5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole)
1,2,4-Oxadiazole with chlorothiophene and trifluoromethylphenyl groups. Anticancer (apoptosis inducer) Targets TIP47 protein; induces G1 arrest and apoptosis in T47D breast cancer cells (IC₅₀ = 2.5 µM).
ND-421
(5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole)
1,2,4-Oxadiazole with indole and trifluoromethylphenoxy substituents. Antibacterial (Gram-positive pathogens) Rapid bactericidal activity against vancomycin-resistant Enterococcus (VRE) at 4 mg/L; superior to daptomycin.
3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole Bis-oxadiazole with cyclopropylmethyl and trifluoromethyl groups. Undisclosed (structural analog) Highlighted for synthetic versatility; potential applications in kinase inhibition or antimicrobial therapy.

Key Structural and Functional Insights:

Role of Trifluoromethyl Groups: The -CF₃ groups in SEW2871 and Pleconaril enhance binding affinity to hydrophobic pockets in target proteins (e.g., S1P1 receptor, viral capsid) . In ND-421, the trifluoromethylphenoxy moiety increases membrane penetration, critical for targeting intracellular bacteria .

Heterocyclic Modifications: Replacing the thiophene in SEW2871 with a phenoxymethyl group (as in the target compound) may alter receptor selectivity or pharmacokinetics due to reduced sulfur-mediated interactions . Pleconaril’s isoxazole-propoxy chain is essential for capsid binding, whereas the target compound’s phenoxymethyl group could favor different target engagement .

Pharmacological Potency: SEW2871 and Pleconaril exhibit nanomolar to low-micromolar potency, whereas anticancer Compound 1d requires higher concentrations (2.5 µM) for efficacy, reflecting target-specific challenges .

Synthetic Accessibility: The target compound’s phenoxymethyl substituent can be synthesized via nucleophilic substitution of chloromethyl precursors (e.g., 5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ), similar to methods described for ND-421 .

Q & A

Q. Critical parameters :

  • Solvent choice : Anhydrous THF ensures reaction efficiency.
  • Catalyst loading : Excess NaH may lead to side reactions.
  • Temperature control : Reflux conditions (~80°C) optimize cyclization.

How does the substitution pattern on the oxadiazole ring influence bioactivity and pharmacokinetics?

Advanced
The trifluoromethyl (-CF₃) groups at the 3- and 5-positions enhance:

  • Lipophilicity : Improves membrane permeability (logP ~3.5 predicted).
  • Metabolic stability : -CF₃ groups resist oxidative degradation, extending half-life .
  • Electron-withdrawing effects : Strengthen hydrogen bonding with target proteins (e.g., bacterial enzymes), as seen in SAR studies of analogous oxadiazole antibiotics .

Q. Methodological insight :

  • Comparative assays : Test derivatives with -CH₃ or -Cl substituents to quantify -CF₃ contributions to MIC values .
  • Docking studies : Use software like AutoDock to simulate interactions with active sites (e.g., penicillin-binding proteins) .

What spectroscopic techniques confirm the structure and purity of this oxadiazole derivative?

Q. Basic

¹H/¹³C/¹⁹F NMR :

  • ¹⁹F NMR confirms -CF₃ presence (δ ~ -60 ppm).
  • Aromatic protons (δ 7.2–8.1 ppm) and oxadiazole C=O (δ 165–170 ppm) .

HRMS : Validates molecular ion [M+H]⁺ with <2 ppm error .

HPLC-PDA : Purity >95% assessed via C18 column (acetonitrile/water gradient) .

What computational methods predict binding affinity and interaction mechanisms?

Q. Advanced

Molecular docking :

  • Use PDB structures (e.g., 1PBP for bacterial targets) to model ligand-protein interactions.
  • Key interactions: π-π stacking with phenylalanines, hydrogen bonds with catalytic serines .

MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields).

QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

How do structural modifications at the phenoxy methyl position affect metabolic stability?

Q. Advanced

  • Methyl vs. ethyl substitution : Longer alkyl chains increase logP but may reduce solubility.
  • Heteroatom incorporation (e.g., sulfur): Enhances metabolic resistance (e.g., CYP450 inhibition) .
  • Method : Synthesize analogs via Suzuki coupling or click chemistry, then evaluate microsomal stability assays (e.g., liver S9 fractions) .

What are the challenges in purifying this compound, and how can they be mitigated?

Q. Basic

  • Low solubility : Fluorinated derivatives often require polar aprotic solvents (DMF/DMSO) for column chromatography.
  • Byproduct formation : Optimize reaction stoichiometry (imidamide:ester ratio 1:1.2) to minimize unreacted starting material .
  • Mitigation : Use preparatory HPLC with trifluoroacetic acid (0.1%) in mobile phase for high-purity isolation.

How do toxicity profiles of similar oxadiazoles inform safety protocols for handling this compound?

Q. Advanced

  • In vitro assays : Test cytotoxicity (IC₅₀) in HepG2 cells; trifluoromethylated oxadiazoles often show moderate toxicity (IC₅₀ ~50–100 µM) .
  • Structural alerts : Avoid nitro groups (-NO₂) in analogs, which are associated with genotoxicity .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., NaH reactions) and PPE for fluorinated compound handling .

What biological activities are reported for structurally related 1,2,4-oxadiazoles?

Q. Basic

  • Antibacterial : MIC of 2–8 µg/mL against Gram-positive pathogens (e.g., S. aureus) .
  • Antifungal : Inhibition of C. albicans via ergosterol biosynthesis disruption .
  • Anticancer : Apoptosis induction in MCF-7 cells (IC₅₀ ~10 µM) via caspase-3 activation .

What strategies optimize yield in large-scale synthesis?

Q. Advanced

  • Flow chemistry : Continuous reactors improve heat transfer and reduce reaction time (2 h vs. 12 h batch) .
  • Catalyst recycling : Immobilize Pd catalysts on silica for Suzuki-Miyaura couplings (yield >85% over 5 cycles) .
  • Green solvents : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity .

How is the compound’s stability under varying pH and temperature conditions characterized?

Q. Advanced

  • Forced degradation studies :
    • Acidic (0.1 M HCl, 40°C): Hydrolysis of oxadiazole ring observed after 24 h.
    • Neutral/basic (PBS, pH 7.4): Stable for >1 week .
  • Accelerated stability testing : 40°C/75% RH for 4 weeks; monitor via UPLC-MS for degradation products .

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